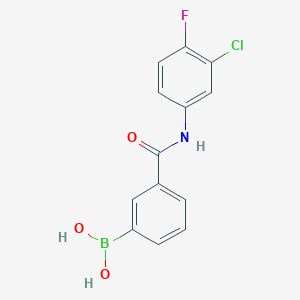

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide

Descripción general

Descripción

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide (CAS: 1072946-04-3) is a benzamide derivative characterized by a boron atom at the 3-position of the benzoyl group and a 3-chloro-4-fluorophenyl substituent attached to the amide nitrogen. Its molecular formula is C₁₃H₉BClFNO₂, with a molecular weight of 299.48 g/mol. The compound’s structure combines halogenated aromaticity with a boron moiety, which is rare in pharmaceutical or agrochemical compounds but increasingly explored for applications in medicinal chemistry and materials science.

Métodos De Preparación

The synthesis of N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 3-bromobenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Coupling Reactions: The boronic acid moiety allows it to undergo Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis to form carbon-carbon bonds.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide has several notable applications across various scientific fields:

Chemistry

- Building Block for Organic Synthesis: This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its boronic acid moiety allows it to participate in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds .

- Reagent in Organic Reactions: It is utilized as a reagent in various organic reactions due to its ability to form reversible covalent bonds with active site residues of enzymes, making it valuable for studying enzyme function and inhibition .

Biology

- Enzyme Inhibition Studies: this compound has been investigated for its inhibitory effects on specific kinases, particularly MAP kinase-interacting kinases (MNK1 and MNK2). It exhibits potent inhibitory activity against MNK2, with an IC50 value as low as 1 nM, indicating its potential therapeutic applications targeting metabolic disorders and inflammation .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | MNK1 | 1000 |

| This compound | MNK2 | 1 |

Industry

- Development of Advanced Materials: The compound is employed in the production of advanced materials due to its unique chemical properties. Its ability to form stable complexes with various substrates makes it suitable for applications in material science .

- Catalytic Processes: this compound is also used as a catalyst in several industrial processes, enhancing reaction rates and selectivity .

Case Study 1: Inhibition of MNK Kinases

Research has shown that this compound selectively inhibits MNK2 over MNK1. This selectivity is crucial for developing targeted therapies with potentially fewer side effects. In vitro studies demonstrated that this compound could effectively reduce inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .

Case Study 2: Synthesis of Complex Organic Molecules

In a recent study, researchers utilized this compound as a key intermediate for synthesizing novel anticancer agents. The compound's boronic acid functionality facilitated cross-coupling reactions that led to the formation of complex structures with potential cytotoxic activity against cancer cell lines .

Mecanismo De Acción

The mechanism of action of N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in the study of enzyme function and inhibition .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of N-(3-chloro-4-fluorophenyl) benzamide derivatives , which differ in substituents on the benzoyl ring. Key analogs and their properties include:

Electronic Effects :

- The boron group in the target compound introduces electron-deficient character, contrasting with electron-donating groups (e.g., -OCH₃ or -CH₃) in analogs. This affects binding to biological targets, such as enzymes requiring Lewis acid interactions .

- Halogenated analogs (e.g., 4-F or 3-Cl) exhibit stronger dipole moments, enhancing interactions with hydrophobic protein pockets .

Physicochemical Properties

- Solubility : The boron group may improve aqueous solubility compared to highly lipophilic analogs (e.g., 4-OCH₃ or 3-CH₃ derivatives) due to hydrogen bonding with water .

- Crystallinity : Structural data for analogs like 4-Chloro-N-(3-chlorophenyl)benzamide () reveal planar benzamide cores with halogen-driven π-stacking. Boron’s tetrahedral geometry could disrupt crystallinity, favoring amorphous forms .

Actividad Biológica

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide (CAS No. 1072946-04-3) is a compound that has garnered attention due to its potential biological activity, particularly in relation to kinase inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

- Molecular Formula : C13H10BClFNO3

- Molecular Weight : 293.5 g/mol

- Structure : The compound features a boron atom bonded to a benzamide structure, with a chloro and fluorine substituent on the aromatic ring, which may influence its reactivity and biological interactions .

This compound is primarily noted for its activity as an inhibitor of MNK1 and MNK2 kinases. These kinases are involved in various cellular processes, including inflammation and cancer progression. The inhibition of these kinases has been linked to therapeutic effects in several diseases:

- Cancer : Inhibition of MNK1/2 can lead to reduced proliferation of cancer cells and increased apoptosis.

- Inflammatory Diseases : The compound shows potential as an anti-inflammatory agent by modulating cytokine production through the inhibition of MNK pathways .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against MNK1 and MNK2, with IC50 values ranging from approximately 1 nM to 3 μM depending on the assay conditions. These findings suggest a potent interaction with these kinases, making it a candidate for further development in therapeutic applications .

| Kinase | IC50 (nM) | Assay Type |

|---|---|---|

| MNK1 | 1 - 100 | HTRF Assay |

| MNK2 | 1 - 3000 | HTRF Assay |

Study 1: Anti-Cancer Activity

A study published in Immunity highlighted the role of MNK inhibitors in reducing tumor growth in mouse models of acute myeloid leukemia (AML). The administration of this compound resulted in significant tumor regression and improved survival rates compared to controls, indicating its potential as an anti-cancer therapeutic .

Study 2: Inflammatory Response

Research conducted on inflammatory models showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may serve as an effective treatment for conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide?

- Synthetic Routes : The compound can be synthesized via multi-step reactions, including amide coupling between 3-boronobenzoic acid derivatives and 3-chloro-4-fluoroaniline. Key steps involve activating the carboxylic acid (e.g., using HATU or EDC/NHS) and optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) to preserve the boron moiety .

- Characterization : Use ¹H/¹³C NMR to confirm amide bond formation and boron presence. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- pH Stability : The boron group may hydrolyze under strongly acidic or basic conditions. Conduct stability studies in buffered solutions (pH 3–9) at 25°C and 37°C, analyzing degradation products via LC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. Store the compound at –20°C in anhydrous DMSO or THF to prevent boronic acid dimerization .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Enzyme Inhibition : Screen against serine proteases or kinases, as boron-containing compounds often act as transition-state analogs. Use fluorogenic substrates to measure IC₅₀ values .

- Cellular Uptake : Perform fluorescence microscopy with a boron-tagged fluorescent probe to assess permeability in cell lines (e.g., HEK293 or HeLa) .

II. Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing boronic acid side reactions?

- Strategies :

- Use orthogonal protecting groups (e.g., MIDA boronate) to stabilize the boron moiety during amide coupling .

- Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd for cross-coupling steps) to reduce dimerization .

- Employ flow chemistry for precise control of reaction time and temperature .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methods :

- Perform 2D NMR (COSY, HSQC) to assign ambiguous proton environments, particularly around the chloro-fluorophenyl ring .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

- Validate crystal structure via X-ray diffraction if single crystals are obtainable .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?

- Key Modifications :

- Replace the boron group with other electrophilic warheads (e.g., ketones) to assess target engagement specificity .

- Vary substituents on the phenyl rings (e.g., electron-withdrawing vs. donating groups) to modulate electronic effects on binding .

Q. What computational methods are effective for predicting target interactions of this compound?

- Approaches :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protease active sites, leveraging the boron group’s ability to mimic transition states .

- Conduct molecular dynamics (MD) simulations to assess binding stability in solvated environments (e.g., explicit water models) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methods :

Propiedades

IUPAC Name |

[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMFAQCLGXKQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674410 | |

| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-04-3 | |

| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.